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molecular formula C7H14N2O2 B093813 4-Amino-1-methylpiperidine-4-carboxylic acid CAS No. 15580-66-2

4-Amino-1-methylpiperidine-4-carboxylic acid

Cat. No. B093813
M. Wt: 158.2 g/mol
InChI Key: PRROBIIYGSUPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852029

Procedure details

1-Methylpiperidine-4-spiro-5'-hydantoin (9.75 g. 0.0533 mole) and barium hydroxide octahydrate (28.8 g, 0.9913 mole) in water (150 ml) were heated at 160° C. in a bomb for 3 hr. The content of four such batches were combined and the precipitated barium carbonate was filtered off. The filtrate was neutralized with solid CO2 and the precipitate removed by filtration. Concentration of the filtrate gave 4-amino-1-methyl-piperidine-4-carboxylic acid (32.0 g, 95%) mp. 275°-280° C. (dec.).
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:13][CH2:12][C:5]2([NH:9]C(=O)N[C:6]2=[O:11])[CH2:4][CH2:3]1.[OH2:14].O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]>O>[NH2:9][C:5]1([C:6]([OH:11])=[O:14])[CH2:4][CH2:3][N:2]([CH3:1])[CH2:13][CH2:12]1 |f:1.2.3.4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
9.75 g
Type
reactant
Smiles
CN1CCC2(C(NC(N2)=O)=O)CC1
Name
Quantity
28.8 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated barium carbonate was filtered off
CUSTOM
Type
CUSTOM
Details
the precipitate removed by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1(CCN(CC1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 379.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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